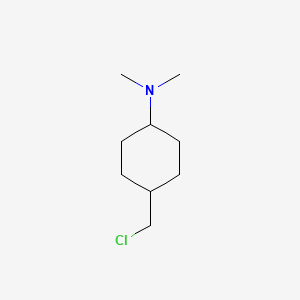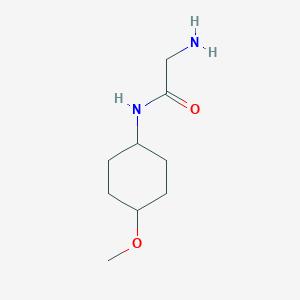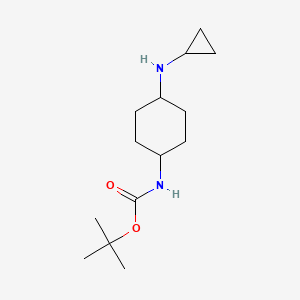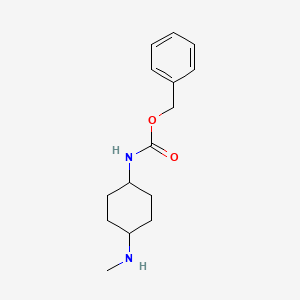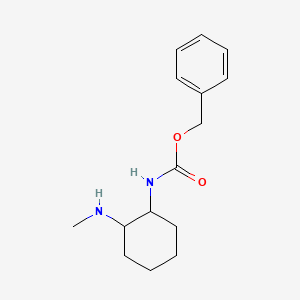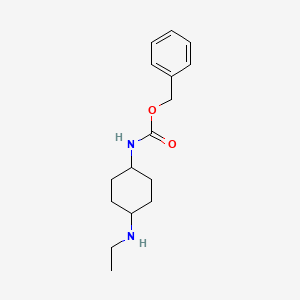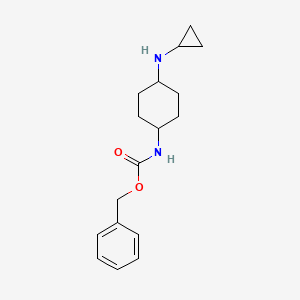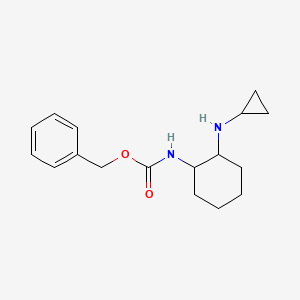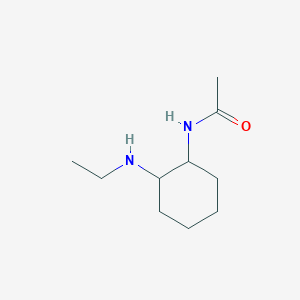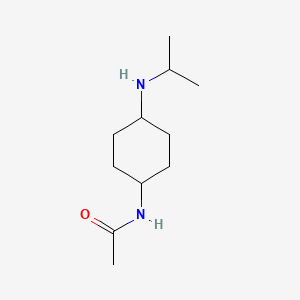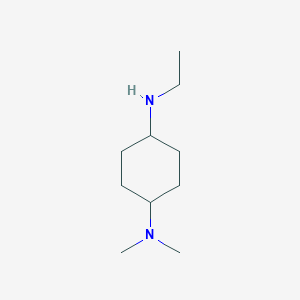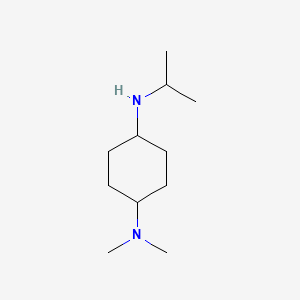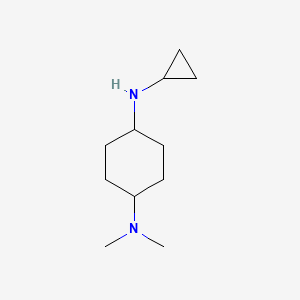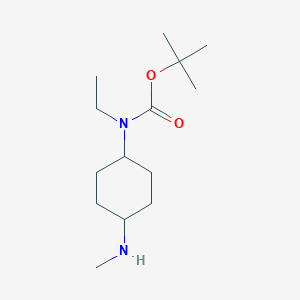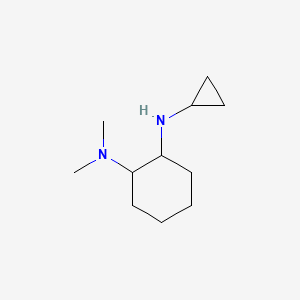
N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is an organic compound with the molecular formula C11H22N2 It is a derivative of cyclohexane, featuring a cyclopropyl group and two dimethylamino groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexane-1,2-diamine Derivative Synthesis:
Industrial Production Methods:
-
Batch Process:
- The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.
- The reaction mixture is then purified using techniques such as distillation or chromatography.
-
Continuous Process:
- In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.
- This method is advantageous for large-scale production as it allows for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include cyclohexanone derivatives and other oxidized forms of the compound.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically yield reduced forms of the compound, such as cyclohexane derivatives with fewer double bonds or functional groups.
-
Substitution:
- The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
- Oxidized derivatives of cyclohexane.
- Reduced forms of the compound.
- Substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cyclopropanation and methylation reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
- Used in drug discovery and development for the synthesis of novel compounds with medicinal properties.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
- It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
- The exact mechanism of action depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
-
N,N’-Dimethylcyclohexane-1,2-diamine:
- Similar structure but lacks the cyclopropyl group.
- Used as a ligand and catalyst in various chemical reactions.
-
Cyclohexane-1,2-diamine:
- Parent compound without the dimethylamino and cyclopropyl groups.
- Used in the synthesis of various organic compounds and coordination complexes.
-
N-Cyclopropylcyclohexane-1,2-diamine:
- Similar structure but lacks the dimethylamino groups.
- Used in organic synthesis and as a building block for more complex molecules.
Uniqueness:
- The presence of both cyclopropyl and dimethylamino groups in N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine makes it unique.
- This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
1-N-cyclopropyl-2-N,2-N-dimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)11-6-4-3-5-10(11)12-9-7-8-9/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHPBDZMSNLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
